PNMT Inhibitory Activity: 3-Amine vs. 2-Amine Substitution Pattern
4-Methyl-5-phenylthiophen-3-amine exhibits a Ki of 1.11 mM (1.11 × 10⁶ nM) against phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay using bovine PNMT [1]. In contrast, the isomeric 2-amino-4-methyl-5-phenylthiophene scaffold, when elaborated with a 3-carboxylate ester (ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate), shows no measurable PNMT activity but instead displays an IC50 of 0.75 µM at the GluR6 kainate receptor [2]. This represents a >1,400-fold shift in molecular target preference driven by amine position and C3 functionalization.
| Evidence Dimension | Enzyme inhibition (Ki) vs. receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Ki = 1,110,000 nM (PNMT, bovine, radiochemical assay) |
| Comparator Or Baseline | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: IC50 = 750 nM (human recombinant GluR6, HEK cell Ca²⁺ influx assay) |
| Quantified Difference | Target engagement: PNMT (target compound) vs. GluR6 (comparator); >1,400-fold difference in apparent affinity |
| Conditions | Target compound: bovine PNMT, radiochemical assay. Comparator: human recombinant GluR6 expressed in HEK cells co-expressing aequorin, inhibition of glutamate-induced Ca²⁺ influx |
Why This Matters
This divergence demonstrates that the 3-amine-4-methyl-5-phenylthiophene core directs pharmacological activity toward a completely different target class than the 2-amine-3-carboxylate variant, making the former unsuitable as a substitute in GluR6 antagonist programs and vice versa.
- [1] BindingDB. BDBM50367284. Ki = 1.11E+6 nM against PNMT. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 (accessed 2026-05-01). View Source
- [2] BindingDB. BDBM50299471 (CHEMBL566136). Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, IC50 = 750 nM at GluR6. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50299471 (accessed 2026-05-01). View Source
